

3'-Bromo-4'-fluoropropiophenone molecular structure and weight

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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoropropiophenone

Cat. No.: B1271923

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Technical Guide: 3'-Bromo-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, and physicochemical properties of **3'-Bromo-4'-fluoropropiophenone**. While specific experimental protocols for the synthesis and biological activity of this compound are not extensively detailed in publicly available literature, this guide furnishes a plausible synthetic approach based on established chemical principles for analogous compounds.

Core Molecular Information

3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone. Its structure incorporates a phenyl ring substituted with both a bromine and a fluorine atom, bonded to a propanone group.

Molecular Structure and Identifiers

The structural and identifying information for **3'-Bromo-4'-fluoropropiophenone** is summarized in the table below for easy reference.

Identifier	Value
Molecular Formula	C ₉ H ₈ BrFO ^{[1][2]}
Molecular Weight	231.06 g/mol ^{[1][2][3]}
CAS Number	202865-82-5 ^[1]
Canonical SMILES	CCC(=O)C1=CC(=C(C=C1)F)Br ^[1]

Physicochemical Properties

Property	Value
Physical Description	White crystalline powder ^[1]
Melting Point	60-64 °C ^[1]

Plausible Synthetic Protocol: Friedel-Crafts Acylation

While a specific, detailed experimental protocol for the synthesis of **3'-Bromo-4'-fluoropropiophenone** is not readily available in the cited literature, a plausible and common method for its preparation would be the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propionyl chloride. This approach is analogous to the synthesis of other propiophenone derivatives.

Reaction Scheme:

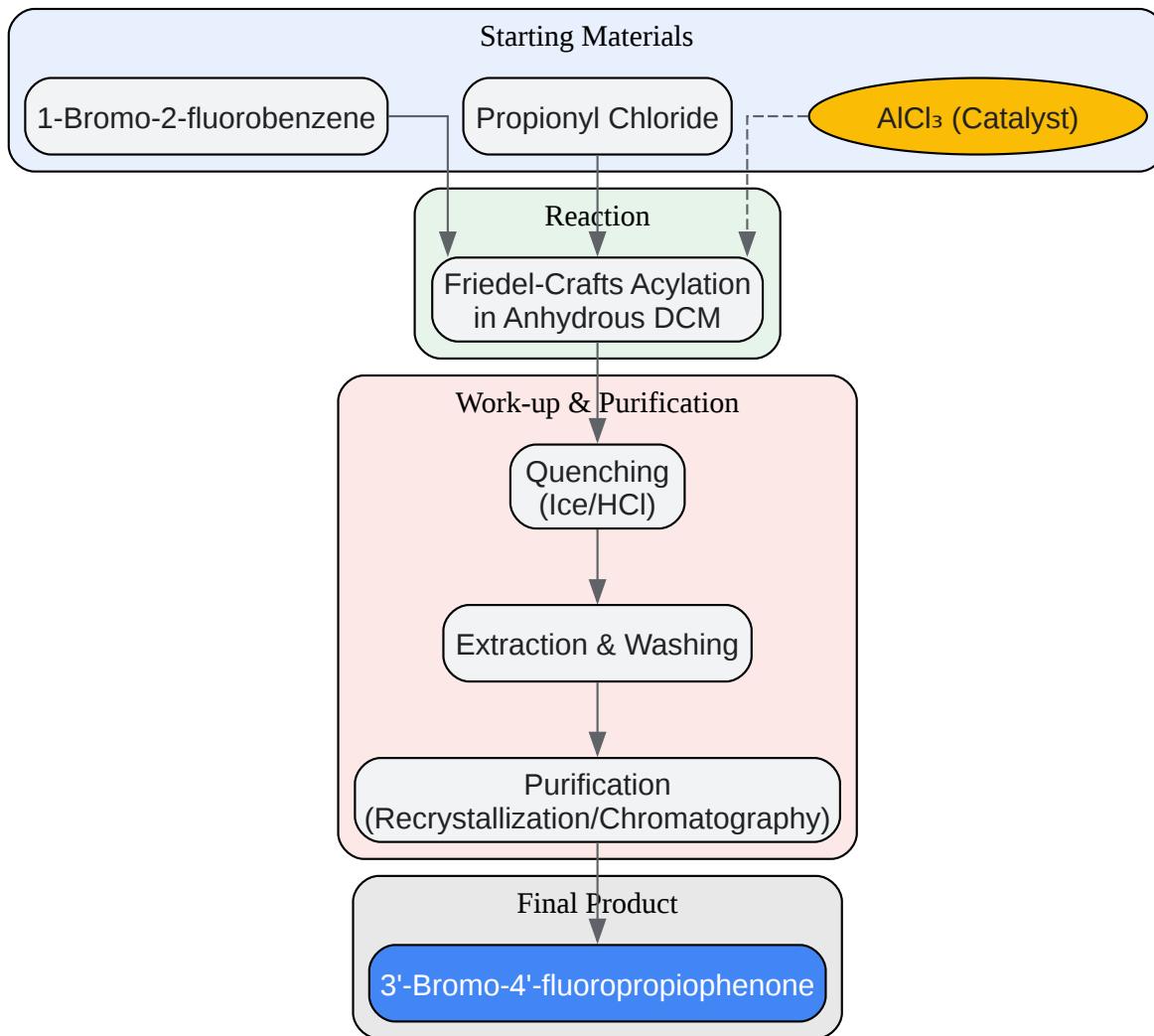
1-bromo-2-fluorobenzene + propionyl chloride → **3'-Bromo-4'-fluoropropiophenone**

General Experimental Steps:

- Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
- Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, is suspended in a dry, inert solvent such as dichloromethane (DCM) within the reaction flask, under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.

- Acyl Chloride Addition: Propionyl chloride is dissolved in anhydrous DCM and added dropwise to the cooled AlCl_3 suspension with vigorous stirring.
- Aromatic Substrate Addition: 1-bromo-2-fluorobenzene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture, maintaining the low temperature.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure **3'-Bromo-4'-fluoropropiophenone**.

Disclaimer: This is a generalized protocol based on the well-established Friedel-Crafts acylation reaction for similar compounds. It should be adapted and optimized by a qualified chemist, with appropriate safety precautions.

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Caption: Plausible synthetic workflow for **3'-Bromo-4'-fluoropropiophenone**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for **3'-Bromo-4'-**

fluoropropiophenone. Research on structurally related compounds, such as other substituted acetophenones, has indicated potential antimicrobial activity. However, dedicated studies on **3'-Bromo-4'-fluoropropiophenone** are required to determine its biological profile. Professionals in drug development may consider this compound as a novel scaffold for further investigation.

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